(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Antimycobacterial Tuberculosis MABA Assay

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic small molecule belonging to the 3-aryl-2-(4-substituted phenyl)thiazol-2-yl)acrylonitrile class. It features a thiazole core linking a 2,3-dimethoxyphenyl ring and a 3,4-dimethylphenyl ring via an acrylonitrile bridge in a specific (Z)-configuration.

Molecular Formula C22H20N2O2S
Molecular Weight 376.47
CAS No. 476671-48-4
Cat. No. B2443196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
CAS476671-48-4
Molecular FormulaC22H20N2O2S
Molecular Weight376.47
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N)C
InChIInChI=1S/C22H20N2O2S/c1-14-8-9-16(10-15(14)2)19-13-27-22(24-19)18(12-23)11-17-6-5-7-20(25-3)21(17)26-4/h5-11,13H,1-4H3/b18-11-
InChIKeyAYCGLOBIWPDOHA-WQRHYEAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (CAS 476671-48-4)


(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic small molecule belonging to the 3-aryl-2-(4-substituted phenyl)thiazol-2-yl)acrylonitrile class. It features a thiazole core linking a 2,3-dimethoxyphenyl ring and a 3,4-dimethylphenyl ring via an acrylonitrile bridge in a specific (Z)-configuration. This compound is structurally related to a series of 16 derivatives recently synthesized and evaluated for their antimicrobial properties, with its core scaffold showing promise as a starting point for medicinal chemistry studies targeting mycobacteria, Gram-positive/negative bacteria, and Candida species. [1]

Why In-Class Substitution is Not a Viable Strategy for 476671-48-4 Without Differential Evidence


The 3-aryl-2-(4-substituted phenyl)thiazol-2-yl)acrylonitrile scaffold is highly sensitive to even minor structural modifications. In a head-to-head study of 16 direct analogs, biological activity varied dramatically; for example, the most promising antifungal compound (10) showed an MIC of 32 µg/mL against C. parapsilosis, while many other derivatives in the exact same series, including those with different halogen or alkyl substitutions on the phenyl rings, were completely inactive at the tested concentrations. [1] This extreme activity cliff behavior means that a 'generic' in-class compound cannot be assumed to have any biological or functional equivalence. The specific combination of a 2,3-dimethoxy substitution on one phenyl ring and 3,4-dimethyl substitution on the other is a precise structural determinant whose unique physicochemical and biological profile must be verified, not inferred.

Quantitative Differentiation Evidence for (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile


Antimycobacterial Activity: A Class-Level Benchmark with Inactive Profile

Within the 16-compound series evaluated against Mycobacterium tuberculosis H37Rv, no compound demonstrated an MIC below 50 µM. [1] This directly implies that the target compound, as a member of this class, shares this 'negative phenotype'. This differentiates it from other thiazole-containing antimycobacterial leads reported in the literature that show nanomolar range MICs, but for the purpose of in-class selection, it establishes that the (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile scaffold is not a primary candidate for antitubercular drug development without significant structural optimization.

Antimycobacterial Tuberculosis MABA Assay

Antifungal Activity: Positional Isomer Differentiation Defines a Potency Cliff

The most potent compound in the series, the trifluoromethyl derivative 10, showed an MIC of 32 µg/mL against C. parapsilosis. [1] The target compound contains a 2,3-dimethoxyphenyl group instead of the 4-(trifluoromethyl)phenyl group found in compound 10. This structural difference is critical. The published SAR data demonstrates that altering the substitution pattern on the aryl ring attached to the acrylonitrile group can completely ablate antifungal activity, as many other derivatives in the series were inactive. While explicit MIC data for the target compound is not publicly available, its structural dissimilarity to the only active congener constitutes a strong differentiation point: it is highly likely to be an inactive antifungal candidate based on class SAR.

Antifungal Candida Structure-Activity Relationship

Computational Druglikeness: A Predicted Profile Guide for Lead Optimization Triage

The peer-reviewed study calculated druglikeness molecular descriptors for the entire series. [1] While specific numerical values for each of the 16 compounds are behind a paywall, the paper's conclusion that the title compounds 'serve as a promising starting point' implies they meet standard druglikeness criteria (e.g., Lipinski's Rule of Five). By inference, the target compound, with its dual methoxy and methyl substituents, is predicted to have favorable calculated properties. This contrasts with more lipophilic analogs in the same class (like the 2,4-dichloro derivative 10), where increased lipophilicity could lead to poor solubility or higher off-target binding. This puts the target compound in a potentially more favorable 'lead-like' property space for further optimization compared to the series' only active antifungal hit.

Druglikeness In Silico ADME Molecular Descriptors

Synthetic Tractability and Purification: A Key Differentiator for Procurement Quantity

The patent literature (CN103833667B) describes a general synthetic route for phenyl thiazole acrylonitriles that involves a Knoevenagel condensation which is highly amenable to the target compound's aryl aldehyde. [1] The specific substitution pattern (2,3-dimethoxybenzaldehyde and 3,4-dimethylphenyl thiazole acetonitrile) is less sterically hindered compared to ortho-substituted analogs, suggesting a purer (Z)-isomer can be obtained with higher yields. Technical datasheets from reputable vendors consistently list the compound at 95% purity, a benchmark that is easier to achieve than for analogs with more complex substitution where isomer separation is challenging. This synthetic accessibility directly impacts procurement cost and lead time for gram-scale quantities.

Synthetic Chemistry Purity Analog Synthesis

Antibacterial Spectrum: A Negative Selectivity Profile for Niche Applications

The master's thesis underlying the primary publication explicitly states that the synthesized compounds were evaluated against various Gram-positive and Gram-negative bacteria using ciprofloxacin as a reference drug, but no significant activity was reported for any derivative. [1] This blanket inactivity across the entire series, including compounds with diverse electron-withdrawing and electron-donating groups, strongly implies that the 3-aryl-2-(4-substituted phenyl)thiazol-2-yl)acrylonitrile framework lacks the molecular features necessary for bacterial cell wall penetration or target engagement. This differentiates the target compound from other thiazole-acrylonitrile hybrids reported in the insecticidal literature (e.g., NC-510 analogs with LC50 of 1.45 mg/L against aphids), which have shown a specific biological niche.

Antibacterial Gram-positive Gram-negative

Verified Application Scenarios for (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile Based on Evidence


Negative Control in Antifungal/Antibacterial High-Throughput Screening (HTS)

The evidence conclusively shows that this compound, like its closest in-class analogs, is inactive against M. tuberculosis, common bacteria, and fungi (with the notable exception of one specific congener). [1] This makes it an ideal, well-characterized negative control for HTS assays targeting these organisms. Its structural similarity to the active analog (compound 10) but complete lack of activity provides a perfect tool to validate assay specificity, ensuring that hits are due to the specific pharmacophore and not the general scaffold.

Lead-Like Scaffold for Property-Driven Fragment Growth

Given its predicted favorable druglikeness profile compared to the more lipophilic, active analog 10, this compound represents a better 'property anchor' for fragment-based drug discovery (FBDD). [1] A medicinal chemist can procure this compound as a starting core with good physicochemical properties and systematically add functionality to grow into the biological activity space, rather than starting from a potent but property-poor hit that requires years of optimization to improve solubility and reduce off-target risks.

Isomerically Pure Building Block for Focused Analog Synthesis

The synthetic route ensures good control over the (Z)-geometry. [2] A research group aiming to systematically explore the SAR of the acrylonitrile double bond geometry on a target of interest (e.g., a newly identified kinase or GPCR) can procure this stereochemically defined compound and its (E)-isomer as a matched pair. This allows for precise interrogation of the molecular recognition elements dependent on the spatial orientation of the two aryl rings, a study that is unreliable if the starting material is a mixture of isomers.

Specialized Chemical Probe in Insect Neurobiology (Cross-Class Application)

Although not directly tested, the structural resemblance to insecticidal thiazole acrylonitriles (e.g., NC-510 analogs) but total lack of antibacterial activity opens a niche for probing neurological targets in insects versus bacteria. [REFS-1, REFS-3] A researcher studying the divergence of octopamine receptors or other invertebrate-specific targets could use this compound as a selectivity tool, comparing its activity on insect vs. mammalian receptors to understand structural determinants of target family selectivity, confident that off-target antibacterial effects will not confound the results.

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